molecular formula C14H11IO2 B14514241 1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene CAS No. 62594-17-6

1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene

Cat. No.: B14514241
CAS No.: 62594-17-6
M. Wt: 338.14 g/mol
InChI Key: INCRODBNCKAVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene is an organic compound characterized by the presence of two benzene rings connected via an ethene bridge substituted with iodine and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene typically involves the reaction of iodoethene with dibenzene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where iodoethene is reacted with a dibenzene derivative in the presence of a palladium catalyst, a base, and an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or alkoxy derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates or products that interact with specific biological or chemical targets. The exact molecular targets and pathways depend on the context of its application, such as its use in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1,2-Ethanediylbis(oxy)]dibenzene: Similar structure but lacks the iodine atom, leading to different reactivity and applications.

    1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Contains a butadiyne bridge instead of an ethene bridge, resulting in distinct chemical properties.

    1,1’-(1,2-Ethanediyl)bis[4-methylbenzene]:

Uniqueness

1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene is unique due to the presence of the iodine atom and the ethene bridge, which confer specific reactivity and potential applications not shared by its similar compounds. The iodine atom, in particular, allows for unique substitution reactions and interactions with other molecules.

Properties

CAS No.

62594-17-6

Molecular Formula

C14H11IO2

Molecular Weight

338.14 g/mol

IUPAC Name

(2-iodo-1-phenoxyethenoxy)benzene

InChI

InChI=1S/C14H11IO2/c15-11-14(16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-11H

InChI Key

INCRODBNCKAVJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=CI)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.